(-)-alpha-Himachalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

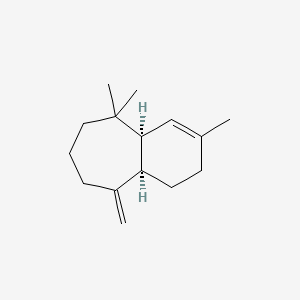

(1R,6S)-alpha-himachalene is the (1R,6S)-stereoisomer of cis-alpha-himachalene. It is an enantiomer of a (1S,6R)-alpha-himachalene.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of (-)-alpha-Himachalene, particularly against various bacterial and fungal strains. For instance, a study reported that essential oils containing this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against several fungal strains, including Aspergillus fumigatus . The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy, particularly against Gram-positive bacteria.

Anticancer Properties

This compound has been investigated for its potential cytotoxic effects on human cancer cell lines. Research highlighted its ability to induce apoptosis in cancer cells, particularly in brain, colon, and ovarian cancers . The mechanism of action appears to involve the modulation of various signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been found to inhibit lipoxygenase activity, which is involved in inflammatory responses . This suggests potential applications in developing treatments for inflammatory diseases.

Insecticidal Properties

The insecticidal activity of this compound has been explored as a natural alternative to synthetic pesticides. A study demonstrated its effectiveness against Gyropsylla spegazziniana, a significant pest affecting Paraguay tea plants . The compound's application resulted in high mortality rates among the pest population, indicating its potential use in sustainable agriculture.

Plant Growth Promotion

There is emerging evidence that this compound may enhance plant growth and resilience against pathogens. Research indicates that certain sesquiterpenes can stimulate plant defense mechanisms and promote growth under stress conditions .

Flavoring Agent

Due to its aromatic properties, this compound is utilized as a flavoring agent in food products. Its presence in essential oils derived from herbs like oregano and anise makes it a valuable compound for enhancing flavor profiles .

Preservation Properties

The antioxidant properties of this compound contribute to food preservation by preventing oxidative degradation of food products. Studies have shown that it can effectively scavenge free radicals, thus extending the shelf life of perishable goods .

Data Summary Table

| Application Area | Specific Application | Findings/Results |

|---|---|---|

| Pharmacology | Antimicrobial Activity | Effective against Gram-positive/negative bacteria and fungi |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory Effects | Inhibits lipoxygenase activity | |

| Agriculture | Insecticidal Properties | High mortality rates in pests like Gyropsylla spegazziniana |

| Plant Growth Promotion | Enhances resilience against pathogens | |

| Food Science | Flavoring Agent | Used in essential oils for flavor enhancement |

| Preservation Properties | Scavenges free radicals to extend shelf life |

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of essential oils rich in this compound against eleven strains of bacteria and fungi. The results showed zones of inhibition greater than 15 mm for most strains tested, with MIC values ranging from 0.0625% to 0.25% for Gram-positive bacteria .

Case Study 2: Insect Pest Management

In a laboratory setting, this compound was tested as a natural insecticide against Gyropsylla spegazziniana. The application resulted in an 80% mortality rate among treated populations, showcasing its potential as an eco-friendly pest control solution .

Propiedades

Número CAS |

3853-83-6 |

|---|---|

Fórmula molecular |

C15H24 |

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene |

InChI |

InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14-/m0/s1 |

Clave InChI |

ZJSIKVDEOWWVEH-KBPBESRZSA-N |

SMILES |

CC1=CC2C(CC1)C(=C)CCCC2(C)C |

SMILES isomérico |

CC1=C[C@H]2[C@@H](CC1)C(=C)CCCC2(C)C |

SMILES canónico |

CC1=CC2C(CC1)C(=C)CCCC2(C)C |

Key on ui other cas no. |

3853-83-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.